molecular formula C12H17N5OS2 B11009830 2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

Cat. No.: B11009830
M. Wt: 311.4 g/mol
InChI Key: XOBXWUDICJODNA-UHFFFAOYSA-N
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Description

2-[(3-Methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a structurally complex organic compound featuring a thiazole core linked to a thiadiazole ring via a carboxamide bridge. Its molecular formula is C15H14N4O2S2, with a molecular weight of 346.4 g/mol . Key structural elements include:

  • A thiazole ring substituted with a (3-methylbutyl)amino group at position 2.
  • A 1,3,4-thiadiazole moiety with a 5-methyl substituent and an (E)-configured imine bond.
  • A carboxamide functional group bridging the two heterocyclic systems.

This compound is of significant interest in medicinal chemistry due to the synergistic effects of its heterocyclic systems.

Properties

Molecular Formula

C12H17N5OS2

Molecular Weight

311.4 g/mol

IUPAC Name

2-(3-methylbutylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H17N5OS2/c1-7(2)4-5-13-11-14-9(6-19-11)10(18)15-12-17-16-8(3)20-12/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,17,18)

InChI Key

XOBXWUDICJODNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NCCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the Thiazole Ring: The thiazole ring is then introduced through a series of reactions involving the appropriate starting materials.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs. Below is a detailed analysis supported by data tables and research findings:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Biological Activities Distinguishing Factors
Target Compound C15H14N4O2S2 Dual thiazole-thiadiazole core; 5-methyl thiadiazole; (3-methylbutyl)amino group Antimicrobial, Anticancer (predicted) Unique combination of substituents and ring systems
N-(5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine C8H7N5O6S Nitrophenyl-substituted thiadiazole Strong antimicrobial activity Lacks thiazole ring; nitro groups reduce bioavailability
N-(2-(Cyclopentylamino)-N-[5-cyclopropylthiadiazol]) C14H17N5OS2 Cyclopropyl thiadiazole; cyclopentylamino group Anticancer Cyclopropyl vs. 5-methyl thiadiazole; weaker carboxamide interactions
N-Cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide C15H25N3OS Thiazole-carboxamide core; cyclopentyl group Antifungal (predicted) Absence of thiadiazole ring limits multitarget potential
2-(3-Methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide C15H14N4O2S2 Methoxyphenyl-thiazole; 5-methyl thiadiazole Antiviral (studied) Methoxyphenyl vs. (3-methylbutyl)amino group; altered pharmacokinetics

Key Findings:

Dual Heterocyclic Systems : The target compound’s thiazole-thiadiazole architecture enhances binding to enzymes like kinases and antimicrobial targets, outperforming single-ring analogs (e.g., N-(5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine) in multitarget engagement .

Substituent Effects: The 5-methyl group on the thiadiazole improves metabolic stability compared to cyclopropyl or nitro-substituted analogs, which are prone to oxidative degradation . The (3-methylbutyl)amino group increases lipophilicity (logP ~2.8), enhancing cellular uptake relative to polar groups like methoxy or nitro .

Biological Activity: Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro) show potent but non-selective antimicrobial effects, whereas the target compound’s balanced substituents may offer selective toxicity .

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